6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Overview
Description
6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile is a chemical compound that belongs to the class of pyrazolylpyridines This compound features a pyrazole ring fused to a pyridine ring, which is further substituted with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with nicotinonitrile under specific conditions. One common method is the condensation reaction where the pyrazole and nicotinonitrile are heated in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in acetic acid.
Major Products Formed:
Oxidation: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinic acid.
Reduction: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinamide.
Substitution: Brominated derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry: In chemistry, 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.
Medicine: Research has indicated that pyrazolylpyridines, including this compound, may have therapeutic effects in treating diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the materials science field, this compound can be used in the design of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact mechanism can vary depending on the specific biological context and the target organism.
Comparison with Similar Compounds
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine
3-(4-Chlorophenyl)thio-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
6-(3,5-Dimethyl-1H-pyrazol-1-yl)picolinic acid
Uniqueness: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile is unique due to its cyano group, which imparts different chemical reactivity compared to other pyrazolylpyridines
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)7-13-11/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJJWNHECDGGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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